Carnostatine

Description

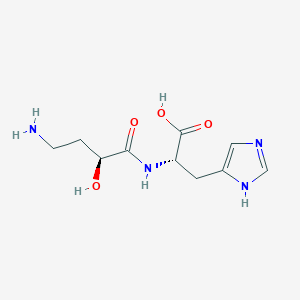

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N4O4 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |

InChI Key |

GQHVUCIIWBBKOY-YUMQZZPRSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SAN-9812; SAN 9812; SAN9812; Carnostatine |

Origin of Product |

United States |

Foundational & Exploratory

Carnostatine SAN9812 discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Carnostatine (SAN9812): A Potent and Selective Carnosinase 1 (CN1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosinase 1 (CN1) is a dipeptidase that hydrolyzes carnosine, a dipeptide with significant therapeutic potential in conditions such as diabetic nephropathy. However, the high activity of CN1 in human serum leads to rapid degradation of carnosine, limiting its clinical utility. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound (SAN9812), a potent and selective inhibitor of CN1. This compound was identified through the screening of a protease-directed small-molecule library and has demonstrated efficacy in preventing carnosine degradation both in vitro and in vivo. This guide details the experimental protocols for its characterization and provides quantitative data on its inhibitory activity and pharmacokinetic profile.

Introduction: The Challenge of Carnosine Bioavailability

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a range of physiological functions, including antioxidant, anti-glycation, and metal-ion chelating activities.[1] These properties make it a promising therapeutic agent for diseases associated with glycoxidative stress, such as diabetic nephropathy.[2][3] However, the therapeutic application of carnosine in humans is hampered by its rapid hydrolysis in the serum by carnosinase 1 (CN1), an enzyme highly expressed in humans but not in rodents.[4][5] This rapid degradation significantly reduces the bioavailability of supplemented carnosine. To overcome this limitation, a strategy was developed to inhibit CN1 activity, thereby protecting circulating carnosine from degradation and enhancing its therapeutic effects.

Discovery of this compound (SAN9812)

This compound (SAN9812) was identified as a potent and selective inhibitor of CN1 through a high-throughput screening campaign of a protease-directed small-molecule library containing 6,080 compounds.[5] The screening assay was based on the detection of histidine released from the enzymatic cleavage of carnosine.[5] This discovery process led to the identification of a novel small molecule with the potential to significantly enhance the therapeutic window of carnosine.

Discovery Workflow

The discovery of this compound followed a systematic workflow from initial screening to in vivo validation.

Synthesis of this compound (SAN9812)

The chemical synthesis of this compound (SAN9812) is a multi-step process. A detailed protocol for the synthesis is provided in the supplementary materials of the primary publication by Qiu et al. (2019). Researchers should refer to this source for precise reagent quantities and reaction conditions.

Biological Activity and Mechanism of Action

This compound is a potent and selective competitive inhibitor of CN1.[5] Molecular dynamics simulations have suggested that the amine end, imidazole ring, and an additional hydroxyl group in the this compound molecule contribute to its tight binding to the active site of CN1.[6]

Signaling Pathway

The therapeutic rationale for this compound is based on its ability to inhibit CN1 and thereby increase the bioavailability of carnosine, which can then exert its protective effects in target tissues.

References

Carnostatine: A Technical Deep Dive into its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the hydrolysis of carnosine. By inhibiting CN1, this compound effectively increases the bioavailability of carnosine, a dipeptide with significant therapeutic potential in conditions associated with oxidative stress and inflammation, such as diabetic nephropathy. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This compound and its hydrochloride salt have been characterized to elucidate these key parameters.

Quantitative Data Summary

| Property | This compound (Free Base) | This compound Hydrochloride | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₄O₄ | C₁₀H₁₇ClN₄O₄ | [1][2] |

| Molecular Weight | 256.26 g/mol | 292.72 g/mol | [1][2] |

| Solubility | Soluble in DMSO | ≥ 250 mg/mL in Water≥ 250 mg/mL in DMSO (with sonication) | [3][4] |

| Stability | Less stable | More stable than the free base. Recommended storage: Powder at -20°C for 3 years, in solvent at -80°C for 1 year. | [5] |

| pKa | Not explicitly reported. As a molecule with an imidazole ring, it is expected to have a pKa in the physiological range. | Not explicitly reported. | |

| Caco-2 Permeability | 17.9 nm/s (indicates moderate oral absorption potential) | Not explicitly reported. | [6] |

| Biological Activity (Ki) | 11 nM for human recombinant CN1 | 11 nM for human recombinant CN1 | [4][7] |

| Biological Activity (IC₅₀) | 18 nM on human recombinant CN1 (at 200 µM carnosine) | 18 nM on human recombinant CN1 (at 200 µM carnosine) | [1][8] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental protocols.

Solubility Determination

a) Kinetic Solubility Assay:

This high-throughput method is used for the initial assessment of a compound's solubility.

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Assay Procedure: A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) in a microtiter plate. The mixture is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C)[9].

-

Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV spectroscopy or liquid chromatography-mass spectrometry (LC-MS)[10][11].

b) Thermodynamic (Equilibrium) Solubility Assay:

This method determines the true solubility of a compound at equilibrium.

-

Assay Procedure: An excess amount of solid this compound is added to a specific solvent (e.g., water, PBS at various pH values). The suspension is then agitated for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached[9][12][13].

-

Sample Analysis: After incubation, the suspension is filtered to remove any undissolved solid. The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[12].

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, affecting its solubility, permeability, and target binding.

Potentiometric Titration:

-

Principle: This is a standard and accurate method for pKa determination[8].

-

Procedure: A solution of this compound in water or a co-solvent system is prepared. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally[2].

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the sigmoid-shaped curve[4].

Stability Assessment

Accelerated Stability Testing:

This approach is used to predict the long-term stability and shelf-life of a drug substance under various environmental conditions.

-

Procedure: Samples of solid this compound are stored under stressed conditions of elevated temperature and humidity (e.g., 40°C/75% RH, 50°C/75% RH) for a defined period (e.g., 3-6 months)[6][14].

-

Analysis: At specified time points, samples are withdrawn and analyzed for degradation products and any changes in physical properties. A stability-indicating analytical method, typically HPLC, is used to separate and quantify the parent compound and any degradants[15].

-

Data Evaluation: The degradation kinetics are determined, and the data can be used to extrapolate the shelf-life under recommended storage conditions (e.g., 25°C/60% RH) using models such as the Arrhenius equation[16].

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of Carnosinase 1 (CN1). This inhibition leads to an increase in the systemic and tissue levels of carnosine. Carnosine, in turn, exerts a multitude of beneficial effects through various downstream signaling pathways.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 5. rsc.org [rsc.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. enamine.net [enamine.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 15. pharmtech.com [pharmtech.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Carnostatine's Mechanism of Action on Carnosinase 1 (CN1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human carnosinase 1 (CN1), encoded by the CNDP1 gene, is a dipeptidase primarily responsible for the hydrolysis of carnosine (β-alanyl-L-histidine) in serum.[1][2] Elevated CN1 activity leads to rapid degradation of carnosine, a dipeptide with protective roles against oxidative stress and glycation, thereby limiting its therapeutic potential.[3][4][5] This is particularly relevant in conditions like diabetic nephropathy (DN), where lower CN1 activity is associated with renal protection.[3][4][6] Carnostatine (also known as SAN9812) has been identified as a potent, selective, and competitive inhibitor of CN1.[1][3][4][7] This document provides a detailed technical overview of this compound's mechanism of action, its inhibitory kinetics, in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of CN1, directly competing with the endogenous substrate, carnosine, for binding to the enzyme's active site.[1] In silico and molecular dynamics studies have elucidated the specific molecular interactions that underpin its potent inhibitory activity.

The binding of this compound to the CN1 active site is significantly tighter than that of natural substrates.[8][9][10] This enhanced affinity is attributed to two key structural features of the this compound molecule: a longer amine chain and an additional hydroxyl (–OH) group.[8][9][10] These features allow this compound to form a greater number of hydrogen bonds with the amino acid residues within the binding pocket.[8][10] The primary interaction points for ligands within the CN1 active site are the amine end and the imidazole ring.[8][9][10] Computational models suggest the inhibitor's hydroxyl group perturbs the hydrolytic mechanism essential for substrate cleavage.[1][3]

References

- 1. mdpi.com [mdpi.com]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Binding Modes of this compound, Homocarnosine, and Ophidine to Human Carnosinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Activity of Carnostatine (SAN9812)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to Carnostatine (SAN9812), a potent and selective inhibitor of carnosinase 1 (CN1). The information presented is intended to support further research and development efforts in therapeutic areas where CN1 inhibition is a promising strategy, such as diabetic nephropathy.

Chemical Structure and Properties

This compound (SAN9812) is a small molecule inhibitor of carnosinase 1.[1][2] Its chemical formula is C10H16N4O4, with a molecular weight of 256.26 g/mol .[2][3] The structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of SAN9812.[4]

Figure 1. Chemical Structure of SAN9812.[4]

Mechanism of Action

This compound is a potent and selective competitive inhibitor of carnosinase 1 (CN1), an enzyme responsible for the hydrolysis of carnosine.[4][5] By inhibiting CN1, this compound prevents the degradation of carnosine, leading to increased levels of carnosine in plasma and tissues.[1][6] This is significant because carnosine has demonstrated protective effects in various models of disease, but its therapeutic potential in humans is limited by rapid degradation by CN1.[1][4] The inhibitory mechanism is thought to involve the perturbation of the hydrolytic process by the hydroxyl group near the peptide bond of the inhibitor.[5]

The following diagram illustrates the inhibitory effect of this compound on carnosine metabolism.

Caption: Inhibition of Carnosine Degradation by this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound (SAN9812).

| Parameter | Value | Species/System | Conditions | Reference |

| Ki | 11 nM | Human recombinant CN1 | [1][2] | |

| IC50 | 18 nM | Human recombinant CN1 | 200 µM carnosine | [2][4] |

| IC50 | 340 nM | Human serum | 0.2 mg/ml (880 µM) carnosine | [4] |

| IC50 | 650 nM | Serum from hCN1 transgenic mice | 0.2 mg/ml (880 µM) carnosine | [4] |

| In vivo dosage | 30 mg/kg | Human CN1 transgenic mice | Subcutaneous administration | [1][2][6] |

| Permeability | 17.9 nm/s | Caco-2 cells | [4] |

Experimental Protocols

CN1 Inhibition Assay

The inhibitory activity of this compound on CN1 was determined using a screening assay that measures the amount of histidine produced from the enzymatic cleavage of carnosine.[4]

Workflow for CN1 Inhibition Assay:

Caption: Experimental Workflow for Determining CN1 Inhibition.

Detailed Methodology:

-

Enzyme and Substrate Preparation: Human recombinant CN1 was used as the enzyme source. Carnosine served as the substrate.

-

Incubation: The enzyme, substrate, and test compound (this compound) were incubated together in an appropriate buffer system.

-

Detection of Histidine: The reaction was stopped, and the amount of histidine produced was quantified. This was achieved by a method based on the reaction of histidine with o-phthaldialdehyde (OPA), which forms a fluorescent product.

-

Data Analysis: The fluorescence was measured, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) was calculated.

In Vivo Efficacy in a Transgenic Mouse Model

The in vivo activity of this compound was evaluated in transgenic mice overexpressing human CN1.[1][6]

Methodology:

-

Animal Model: Human CN1 transgenic (TG) mice were used.

-

Drug Administration: this compound was administered subcutaneously at a dose of 30 mg/kg.[1][6] In some experiments, carnosine was co-administered.

-

Sample Collection: Blood and kidney tissue samples were collected at various time points.

-

Analysis: CN1 activity in the serum was measured. Carnosine levels in plasma and kidney tissue were quantified.

Key Findings:

-

Subcutaneous administration of 30 mg/kg this compound resulted in a sustained reduction in circulating CN1 activity.[1][2][6]

-

Co-administration of carnosine and this compound led to a significant increase in carnosine levels in both plasma and kidney, up to 100-fold higher than in untreated CN1-overexpressing mice.[1][6]

Selectivity and ADME Profile

This compound has been shown to be highly selective for CN1, with no significant activity against a panel of 33 other receptors, channels, transporters, and enzymes when tested at a concentration of 10 µM.[4]

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound indicates moderate oral absorption potential based on a Caco-2 permeability assay.[4] The compound is also reported to be very stable in human, rat, and mouse liver microsomes and exhibits moderate clearance in primary human hepatocytes.[4]

Conclusion

This compound (SAN9812) is a well-characterized, potent, and selective inhibitor of carnosinase 1 with demonstrated in vivo activity. Its ability to increase carnosine levels in plasma and tissues makes it a valuable research tool and a potential therapeutic agent for conditions such as diabetic nephropathy, where elevated CN1 activity is implicated. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in this area.

References

- 1. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (SAN9812) Datasheet DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

Carnostatine: A Potent Competitive Inhibitor of Carnosinase (CN1) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human serum carnosinase (CN1) is a metalloenzyme responsible for the hydrolysis of carnosine and related dipeptides. Elevated CN1 activity is associated with several pathological conditions, including diabetic nephropathy, making it a compelling therapeutic target. This technical guide provides an in-depth overview of carnostatine (also known as SAN9812), a potent and selective competitive inhibitor of CN1. We detail its mechanism of action, inhibitory kinetics, and present comprehensive experimental protocols for its in vitro and in vivo evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of carnosine metabolism.

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a range of physiological functions, including antioxidant, anti-glycating, and pH-buffering activities. However, its therapeutic potential is limited by its rapid degradation in human serum by carnosinase 1 (CN1)[1]. Inhibition of CN1 presents a promising strategy to increase the bioavailability of carnosine and leverage its protective effects. This compound has emerged as a lead compound in this area, demonstrating high potency and selectivity for CN1[1][2]. This guide will explore the technical details of this compound's interaction with CN1.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of carnosinase 1[3]. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the natural substrate, carnosine. The structural basis for this compound's potent inhibitory activity is attributed to a hydroxyl group near the scissile peptide bond, which is thought to perturb the hydrolytic mechanism of the enzyme. Molecular dynamics simulations have suggested that the amine end and the imidazole ring of this compound are key for its trapping within the enzyme's binding pocket.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against human recombinant carnosinase 1 (CN1) has been quantified through various in vitro assays. The key parameters are summarized in the tables below.

| Parameter | Value | Substrate Concentration | Source |

| Ki | 11 nM | - | [1][2] |

| IC50 | 10 nM | 100 µM Carnosine | |

| IC50 | 54 nM | 1000 µM Carnosine | |

| IC50 | 18 nM | 200 µM Carnosine | [4] |

Table 1: Inhibitory constants of this compound against human recombinant CN1.

| Animal Model | Administration Route | Dose | Effect on CN1 Activity | Source |

| Human CN1 Transgenic Mice | Subcutaneous | 30 mg/kg | Sustained reduction in circulating CN1 activity | [1][2] |

Table 2: In vivo efficacy of this compound.

| Animal Model | Treatment | Fold Increase in Plasma Carnosine | Fold Increase in Kidney Carnosine | Source |

| Human CN1 Transgenic Mice | Carnosine + this compound (30 mg/kg) | Up to 100-fold | Up to 100-fold | [1][2] |

Table 3: Effect of this compound on Carnosine Bioavailability in vivo.

Experimental Protocols

In Vitro Carnosinase Activity Assay (o-phtaldialdehyde Method)

This protocol is synthesized based on the method described by Teufel et al. (2003) and subsequent adaptations. The assay quantifies the amount of histidine released from the enzymatic hydrolysis of carnosine.

Materials:

-

Human recombinant carnosinase 1 (CN1)

-

L-Carnosine (Substrate)

-

This compound (Inhibitor)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution (1% w/v)

-

o-phtaldialdehyde (OPA) reagent

-

96-well microplate (black, clear bottom for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of human recombinant CN1 in PBS.

-

Prepare serial dilutions of this compound in PBS to determine IC50 values.

-

-

Reaction Setup:

-

In a 96-well plate, add 10 µL of the appropriate this compound dilution (or PBS for control).

-

Add 80 µL of a pre-warmed (37°C) solution of L-carnosine in PBS to each well. Final concentrations should be in the range of the Km value (e.g., 100-1000 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 10 µL of the CN1 enzyme solution to each well.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding 50 µL of 1% TCA solution to each well.

-

-

Derivatization and Measurement:

-

Add 100 µL of OPA reagent to each well.

-

Incubate at room temperature for 5-10 minutes in the dark to allow for the derivatization of the liberated histidine.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm[5].

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Dixon plot or non-linear regression analysis.

-

In Vivo Evaluation of this compound in Human CN1 Transgenic Mice

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a relevant animal model.

Animal Model:

-

Human CNDP1 transgenic mice, which express human carnosinase 1 in the serum[2]. Age- and sex-matched animals should be used.

Materials:

-

This compound (SAN9812)

-

L-Carnosine

-

Sterile 0.9% Sodium Chloride (NaCl) solution (vehicle)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Tissue harvesting tools

Procedure:

-

Dosing Solution Preparation:

-

Dissolve this compound in sterile 0.9% NaCl to a final concentration suitable for a 30 mg/kg subcutaneous injection.

-

If co-administering with carnosine, prepare a separate solution of L-carnosine in 0.9% NaCl.

-

-

Administration:

-

Sample Collection (Sustained Inhibition Study):

-

For single-dose studies, collect blood samples at various time points post-injection (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 16h) to assess the time course of CN1 inhibition[2].

-

For multiple-dose studies, administer this compound daily for a specified period (e.g., 7 days) and collect blood samples before and at various time points after injection on selected days (e.g., day 1, 4, and 7)[2].

-

Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

-

Sample Collection (Bioavailability Study):

-

Collect blood samples at time points relevant to carnosine absorption and metabolism (e.g., 4 and 8 hours post-administration)[2].

-

At the end of the study (e.g., 8 hours post-administration), euthanize the mice and harvest kidneys. Flash-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

Sample Analysis:

-

Measure CN1 activity in the collected plasma samples using the in vitro assay described in section 4.1.

-

Quantify carnosine concentrations in plasma and kidney homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Experimental and Drug Discovery Workflow

The discovery and validation of this compound as a carnosinase inhibitor followed a structured workflow common in drug discovery.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of human carnosinase 1. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CN1 inhibition. The detailed methodologies for in vitro and in vivo evaluation will facilitate the screening and characterization of new chemical entities targeting carnosine metabolism, with the ultimate goal of developing novel treatments for conditions associated with dysregulated carnosine levels.

References

- 1. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of Carnostatine: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Carnosinase Inhibitor for Therapeutic Intervention

Abstract

Carnostatine, also known as SAN9812, is a potent and highly selective small-molecule inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of the endogenous dipeptide carnosine. Carnosine plays a crucial role in cellular defense, exhibiting antioxidant, anti-inflammatory, and anti-glycation properties. However, its therapeutic application has been limited by its rapid enzymatic hydrolysis in plasma. This compound, by preventing carnosine degradation, significantly enhances its bioavailability, thereby unlocking its full therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the fields of metabolic disorders, nephropathy, and oncology.

Introduction: The Carnosine/Carnosinase System

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues such as muscle and brain. It functions as a versatile protective agent, scavenging reactive oxygen species (ROS), inhibiting the formation of advanced glycation end-products (AGEs), and modulating inflammatory responses. The biological activity of carnosine is tightly regulated by carnosinases, with CN1 being the primary enzyme responsible for its hydrolysis in human plasma.[1] Genetic variations in the CNDP1 gene, which encodes for CN1, have been linked to a predisposition for diabetic nephropathy, highlighting the protective role of carnosine.[2]

This compound (SAN9812) was identified as a potent and selective inhibitor of CN1, offering a novel therapeutic strategy to augment endogenous carnosine levels.[3][4] This guide delves into the preclinical evidence supporting the therapeutic utility of this compound and provides the necessary technical details for its investigation.

Mechanism of Action of this compound

This compound is a competitive inhibitor of CN1.[5] By binding to the active site of the enzyme, it prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. This inhibition leads to a sustained increase in the plasma and tissue concentrations of carnosine, thereby amplifying its protective effects.

The therapeutic efficacy of this compound is therefore intrinsically linked to the multifaceted biological activities of carnosine, which include:

-

Antioxidant Activity: Carnosine directly scavenges ROS and activates the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[5][6][7]

-

Anti-inflammatory Activity: Carnosine has been shown to suppress the activation of the NF-κB signaling pathway, a central mediator of inflammation, and reduce the production of pro-inflammatory cytokines.[5][8][9]

-

Anti-glycation Activity: Carnosine effectively quenches reactive carbonyl species, thereby preventing the formation of AGEs, which are implicated in the pathogenesis of diabetic complications.

-

Anticancer Activity: Emerging evidence suggests that carnosine can inhibit the proliferation of cancer cells by modulating signaling pathways such as Akt/mTOR/p70S6K.[10][11][12]

Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory potency of this compound against CN1 has been extensively characterized. Furthermore, in vivo studies have demonstrated its ability to significantly elevate carnosine levels.

| Parameter | Value | Species/System | Reference |

| IC50 | 10 nM (at 100 µM carnosine) | Human recombinant CN1 | [6] |

| 54 nM (at 1000 µM carnosine) | Human recombinant CN1 | [6] | |

| 340 nM | Human serum | [4] | |

| 650 nM | Serum from hCN1 TG mice | [4] | |

| Ki | 11 nM | Human recombinant CN1 | [3] |

Table 1: In Vitro Inhibitory Activity of this compound (SAN9812)

| Animal Model | Treatment | Outcome | Reference |

| Human CN1 Transgenic (TG) Mice | 30 mg/kg this compound (s.c.) | Sustained reduction in circulating CN1 activity | [1] |

| Human CN1 Transgenic (TG) Mice | 200 mg/kg carnosine + 30 mg/kg this compound (s.c.) | Up to 100-fold increase in plasma and kidney carnosine levels | [1][3] |

Table 2: In Vivo Effects of this compound (SAN9812) on Carnosine Levels

Therapeutic Potential in Disease Models

Diabetic Nephropathy

The primary therapeutic indication for this compound is diabetic nephropathy. By increasing renal carnosine concentrations, this compound is poised to mitigate the key pathological processes of this disease. The elevated carnosine levels are expected to counteract oxidative stress, inflammation, and the accumulation of AGEs within the kidneys.[13][14] Preclinical studies using carnosine supplementation in rodent models of diabetic nephropathy have consistently demonstrated improvements in renal function and histology.[14] this compound, by ensuring sustained high levels of carnosine, represents a more potent therapeutic approach.

Cancer

The anticancer potential of carnosine is an expanding area of research. Studies have shown that carnosine can inhibit the proliferation of various cancer cell lines, including those from gastric, colon, and breast cancers.[10][12] The proposed mechanisms of action include the inhibition of glycolysis and the modulation of key signaling pathways involved in cell growth and survival, such as the Akt/mTOR pathway.[11] The ability of this compound to maintain high circulating levels of carnosine could translate into a novel therapeutic strategy for cancer, potentially as an adjunct to conventional therapies.[15]

Experimental Protocols

In Vitro Carnosinase Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound on recombinant human CN1.

Materials:

-

Recombinant human carnosinase 1 (CN1)

-

Carnosine

-

This compound (SAN9812)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in PBS.

-

In a 96-well plate, add recombinant human CN1 to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding carnosine solution to each well. The final concentration of carnosine should be close to its Km value for CN1 (approximately 100-200 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable quenching agent (e.g., an acid).

-

Quantify the amount of histidine produced using a colorimetric or fluorometric assay.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Carnosine Levels in a Transgenic Mouse Model

This protocol outlines the in vivo evaluation of this compound's effect on plasma and tissue carnosine levels in human CN1 transgenic (TG) mice.

Animal Model:

-

Transgenic mice overexpressing human carnosinase 1 (hCN1 TG).

Materials:

-

This compound (SAN9812)

-

Carnosine

-

Sterile saline for injection

-

Blood collection tubes (with anticoagulant)

-

Tissue homogenization buffer

-

High-performance liquid chromatography (HPLC) system with a suitable column for amino acid analysis.

Procedure:

-

House the hCN1 TG mice under standard laboratory conditions.

-

Administer this compound (e.g., 30 mg/kg) via subcutaneous (s.c.) injection.

-

For combination studies, co-administer carnosine (e.g., 200 mg/kg, s.c.).

-

Collect blood samples at various time points post-administration (e.g., 1, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

-

Centrifuge the blood samples to separate the plasma.

-

At the end of the study, euthanize the animals and harvest tissues of interest (e.g., kidneys).

-

Homogenize the tissues in a suitable buffer.

-

Deproteinize the plasma and tissue homogenates.

-

Analyze the carnosine concentrations in the processed samples using a validated HPLC method.

-

Compare the carnosine levels in the this compound-treated groups to the vehicle-treated control group.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated by the enhanced bioavailability of carnosine, which in turn modulates several key signaling pathways.

Caption: Signaling pathways modulated by increased carnosine levels following this compound administration.

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with the potential to address significant unmet medical needs in diabetic nephropathy, cancer, and other conditions driven by oxidative stress and inflammation. By potently and selectively inhibiting CN1, this compound effectively elevates the levels of the protective dipeptide carnosine. The preclinical data are compelling, and the well-defined mechanism of action provides a strong rationale for its clinical development.

Future research should focus on elucidating the full spectrum of therapeutic applications for this compound, including its potential in neurodegenerative diseases and cardiovascular disorders where carnosine has shown promise. Further preclinical studies are warranted to optimize dosing regimens and to explore combination therapies. Ultimately, well-designed clinical trials will be necessary to translate the therapeutic potential of this compound into tangible benefits for patients. This technical guide provides a solid foundation for researchers and drug development professionals to embark on this exciting journey.

References

- 1. Zinc L-carnosine suppresses inflammatory responses in lipopolysaccharide-induced RAW 264.7 murine macrophages cell line via activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnosine and Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Carnosine protects against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in the renal tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling [jcancer.org]

- 11. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Effects of Carnosine-A Dipeptide Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntu.ac.uk [ntu.ac.uk]

Carnostatine: A Potent Tool for Investigating Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of metabolic pathways, the dipeptide carnosine (β-alanyl-L-histidine) and its related compounds play a crucial, yet not fully understood, role. The catabolism of carnosine is primarily regulated by the enzyme carnosinase 1 (CN1), a dipeptidase found in serum and cerebrospinal fluid.[1] Genetic defects leading to a deficiency in this enzyme result in a rare inborn error of metabolism known as carnosinemia, characterized by neurological symptoms and developmental delays.[1] The study of such rare diseases is often hampered by the lack of suitable research tools. Carnostatine (also known as SAN9812), a potent and selective inhibitor of CN1, emerges as a critical instrument for researchers, offering a means to pharmacologically replicate the biochemical phenotype of carnosinemia and to explore the broader physiological functions of the carnosine system.[2][3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool for studying inborn errors of metabolism.

Core Properties of this compound

This compound is a small molecule inhibitor specifically designed to target and inhibit the activity of carnosinase 1.[3] Its development has opened new avenues for understanding the consequences of impaired carnosine degradation and for potentially developing therapeutic strategies for conditions where elevated carnosine levels may be beneficial.

Quantitative Data on this compound Activity

The efficacy of this compound as a CN1 inhibitor has been quantified in several key studies. The following tables summarize the critical quantitative data for easy comparison.

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 11 nM | Human recombinant CN1 | [2][4] |

| IC50 (Half maximal inhibitory concentration) | 18 nM | Human recombinant CN1 (at 200 µM carnosine) | [2] |

| Table 1: In Vitro Inhibitory Activity of this compound against Carnosinase 1. |

| Animal Model | Administration Route | Dosage | Effect on CN1 Activity | Effect on Plasma Carnosine Levels | Reference |

| Human CN1 Transgenic Mice | Subcutaneous | 30 mg/kg | Sustained reduction in circulating CN1 activity | Up to 100-fold increase (when co-administered with carnosine) | [2][3][4] |

| Human CN1 Transgenic Mice on BTBR wt/ob background | Intravenous | 3 mg/kg | Not specified | Not specified | [2] |

| Table 2: In Vivo Effects of this compound Administration. |

Mechanism of Action and Metabolic Impact

This compound functions as a competitive inhibitor of carnosinase 1.[1] This means it binds to the active site of the enzyme, preventing the natural substrate, carnosine, from being hydrolyzed into its constituent amino acids, β-alanine and L-histidine.

Signaling and Metabolic Pathway

The inhibition of CN1 by this compound leads to a systemic increase in carnosine levels. This has several potential downstream effects, as carnosine itself is a multifunctional dipeptide with roles in pH buffering, antioxidant defense, and neurotransmission.[5] The metabolic pathway is depicted below.

By inhibiting CN1, this compound effectively creates a pharmacological model of carnosinemia, allowing for the controlled study of the consequences of elevated carnosine and related dipeptides like homocarnosine.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Protocol 1: In Vivo Administration of this compound in a Mouse Model

This protocol is adapted from the study by Qiu et al. (2019) using human CN1 transgenic mice.[3][4]

Objective: To induce a state of hypercarnosinemia to study the physiological and pathological consequences.

Materials:

-

Human carnosinase (CNDP1) transgenic mice.[2]

-

This compound (SAN9812).[2]

-

L-carnosine.

-

Sterile saline solution.

-

Syringes and needles for subcutaneous injection.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Tissue homogenization buffer.

-

Instrumentation for quantifying carnosine and CN1 activity (e.g., LC-MS/MS, spectrophotometer).

Procedure:

-

Animal Acclimatization: House transgenic mice under standard laboratory conditions with free access to food and water for at least one week before the experiment.

-

Preparation of Solutions:

-

Dissolve this compound in sterile saline to a final concentration suitable for a 30 mg/kg subcutaneous injection volume (e.g., 100 µL).

-

Prepare a separate solution of L-carnosine in sterile saline if co-administration is desired.

-

-

Administration:

-

Sample Collection:

-

Collect blood samples at various time points post-injection (e.g., 0, 2, 4, 8, 24 hours) into EDTA-coated tubes.

-

Centrifuge blood to separate plasma and store at -80°C until analysis.

-

At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., kidney, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

-

-

Sample Analysis:

Protocol 2: Measurement of Carnosinase 1 (CN1) Activity

This protocol provides a general framework for determining CN1 activity in biological samples.

Objective: To quantify the enzymatic activity of CN1 in plasma or tissue homogenates.

Principle: The assay measures the rate of hydrolysis of carnosine into β-alanine and L-histidine. The amount of product formed or substrate consumed over time is quantified.

Materials:

-

Plasma or tissue homogenate sample.

-

L-carnosine (substrate).

-

Reaction buffer (e.g., Tris-HCl, pH 7.4).

-

Stopping solution (e.g., trichloroacetic acid).

-

Reagents for detecting L-histidine or β-alanine, or an LC-MS/MS system for their quantification.[8]

Procedure:

-

Sample Preparation: Thaw plasma or tissue homogenate samples on ice.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the sample with the reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction: Add L-carnosine to the reaction mixture to a final concentration in the low millimolar range (e.g., 2.0 mM) to start the reaction.[8]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[8]

-

Termination of Reaction: Stop the reaction by adding a stopping solution.

-

Quantification:

-

Calculation: Calculate the CN1 activity, typically expressed as nmol of product formed per minute per mg of protein or per mL of plasma.

Application of this compound in Studying Inborn Errors of Metabolism

The primary application of this compound in the context of inborn errors of metabolism is as a research tool to model carnosinemia . This rare autosomal recessive disorder is caused by mutations in the CNDP1 gene, leading to a deficiency of carnosinase 1.[1] By administering this compound to animal models, researchers can induce a transient and controlled state of CN1 inhibition, thereby mimicking the biochemical phenotype of carnosinemia.[3]

This pharmacological model can be used to:

-

Investigate the Pathophysiology of Carnosinemia: By observing the neurological and systemic effects of elevated carnosine and homocarnosine levels in a controlled setting.

-

Identify and Test Potential Therapeutic Strategies: For instance, evaluating the efficacy of dietary interventions or other compounds in mitigating the symptoms induced by this compound.

-

Explore the Role of Carnosine in Other Metabolic Disorders: The interplay between carnosine metabolism and other pathways can be investigated by using this compound in animal models of diseases such as phenylketonuria or maple syrup urine disease, where the accumulation of certain metabolites may be influenced by carnosine levels.

While this compound is a powerful tool, it is important to note that it may not fully replicate all aspects of a genetic inborn error of metabolism. The chronic absence of an enzyme from birth can lead to developmental effects that may not be recapitulated by acute pharmacological inhibition in adult animals. Nevertheless, this compound provides an invaluable model for studying the acute metabolic derangements associated with CN1 deficiency.

This compound represents a significant advancement for researchers in the field of inborn errors of metabolism. Its high potency and selectivity for carnosinase 1 make it an ideal tool for investigating the consequences of impaired carnosine degradation. The ability to create a pharmacological model of carnosinemia opens up new possibilities for understanding the pathophysiology of this and potentially other related metabolic disorders, and for the development of novel therapeutic interventions. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of these complex conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Modes of this compound, Homocarnosine, and Ophidine to Human Carnosinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of multiple reaction monitoring assay for quantification of carnosine in human plasma - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08532G [pubs.rsc.org]

Unveiling the Potential of Carnostatine in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and highly selective inhibitor of Carnosinase 1 (CN1), a dipeptidase primarily responsible for the degradation of carnosine (β-alanyl-L-histidine) in human serum.[1][2][3] While direct biological activities of this compound itself are not extensively documented, its primary application in basic research lies in its ability to stabilize and increase the bioavailability of endogenous and exogenously administered carnosine.[1][2][4] This technical guide explores the fundamental research applications of this compound as an indispensable tool to elucidate the multifaceted roles of carnosine in various physiological and pathological processes. By inhibiting CN1, this compound allows researchers to study the true potential of carnosine, which is otherwise rapidly degraded, particularly in human-relevant experimental systems.[1][2]

Core Mechanism of Action of this compound

This compound functions as a competitive inhibitor of CN1, a zinc-dependent metalloprotease.[1][5][6] Its inhibitory action prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine.[4][7] This leads to a significant and sustained increase in carnosine levels in plasma and various tissues, enabling the study of its downstream effects.[1][2] Molecular dynamics simulations suggest that this compound binds tightly to the active site of CN1, with its amine end and imidazole ring playing crucial roles in this interaction.[5]

Quantitative Data on this compound Inhibition

The following table summarizes key quantitative parameters defining the inhibitory potency of this compound against Carnosinase 1.

| Parameter | Value | Species/System | Reference |

| Ki | 11 nM | Human recombinant CN1 | [1][2][3] |

| IC50 | 18 nM | Human recombinant CN1 (at 200 µM carnosine) | [3] |

Basic Research Applications of this compound

The primary application of this compound in a research setting is to create a physiological environment where the effects of elevated carnosine levels can be studied. This has significant implications for several fields of research:

Neuroprotection and Ischemic Stroke Research

Carnosine has demonstrated neuroprotective effects in models of cerebral ischemia.[8][9] By using this compound to maintain elevated carnosine levels, researchers can investigate its mechanisms of action, which include the inhibition of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 through zinc chelation, thereby preserving the integrity of the blood-brain barrier and reducing edema.[9] Furthermore, carnosine has been shown to inhibit neuronal apoptosis through the STAT3 signaling pathway.[8]

Oncology Research

Carnosine exhibits anti-tumor activities, including the inhibition of cancer cell proliferation and the induction of apoptosis.[10][11][12][13] The use of this compound can facilitate the study of these effects in vivo, particularly in human xenograft models where human CN1 activity would otherwise rapidly degrade carnosine.[1][2] Research has shown that carnosine can induce cell cycle arrest and apoptosis in colorectal cancer cells by suppressing the NF-κB/STAT1 signaling pathway.[10] It has also been found to inhibit the proliferation of glioma cells and suppress angiogenesis in bladder cancer models.[14][15]

Angiogenesis Research

Carnosine has been shown to possess anti-angiogenic properties.[15] By co-administering this compound and carnosine, researchers can investigate the pathways through which carnosine inhibits key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation.[15][16] Studies have indicated that carnosine can suppress VEGF-mediated signaling pathways.[15]

Metabolic Diseases and Diabetic Nephropathy Research

CN1 has been implicated as a susceptibility factor for diabetic nephropathy.[1][2] this compound is a valuable tool for investigating the therapeutic potential of elevated carnosine levels in mitigating the effects of diabetic complications.[1][2][17] In animal models, the combination of this compound and carnosine has been shown to significantly increase renal carnosine concentrations.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound to study the effects of carnosine.

Protocol 1: In Vivo Study of Carnosine-Mediated Neuroprotection in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

Objective: To investigate the neuroprotective effects of carnosine when its degradation is inhibited by this compound.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure: Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (pMCAO).

-

Treatment Groups:

-

Administration: Administer treatments immediately after surgery and at subsequent time points (e.g., 24 and 48 hours).

-

Neurological Deficit Scoring: Evaluate neurological deficits at 12, 24, and 72 hours post-pMCAO.

-

Infarct Volume Measurement: At 72 hours, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Biochemical Analysis:

-

Gelatin Zymography: Measure MMP-2 and MMP-9 activity in brain homogenates to assess the effect on matrix metalloproteinases.[9]

-

Western Blotting: Analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3, Bcl-2) and signaling pathways (e.g., pSTAT3, Pim-1) in the ischemic brain tissue.[8]

-

Protocol 2: In Vitro and In Vivo Assessment of Anti-Angiogenic Effects of Carnosine with this compound

Objective: To determine the anti-angiogenic potential of carnosine stabilized by this compound.

Methodology:

-

In Vitro Assays:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Tube Formation Assay: Seed HUVECs on Matrigel-coated plates and treat with VEGF in the presence or absence of carnosine and this compound. Observe and quantify the formation of capillary-like structures.

-

Migration Assay: Use a Boyden chamber assay to assess the effect of carnosine and this compound on VEGF-induced HUVEC migration.

-

Western Blotting: Analyze the phosphorylation of VEGFR-2 and downstream signaling molecules like ERK and AKT in HUVECs treated with VEGF and the test compounds.[15]

-

-

Ex Vivo Aortic Ring Assay:

-

Culture aortic rings from rats in a 3D collagen matrix.

-

Stimulate with VEGF and treat with carnosine and this compound.

-

Quantify the microvessel outgrowth from the aortic rings.

-

-

In Vivo Matrigel Plug Assay:

-

Inject Matrigel containing VEGF and the test compounds subcutaneously into mice.

-

After a set period (e.g., 7 days), excise the Matrigel plugs.

-

Quantify the extent of neovascularization within the plugs by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Protocol 3: In Vivo Evaluation of Carnosine's Anti-Tumor Efficacy in a Human Tumor Xenograft Model

Objective: To assess the anti-tumor effects of carnosine in the presence of this compound in a human cancer xenograft model.

Methodology:

-

Cell Line: A human cancer cell line of interest (e.g., HCT116 colorectal cancer, EJ bladder cancer).[10][15]

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Treatment Groups:

-

Treatment Regimen: Once tumors are established, administer treatments daily or on a specified schedule.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform:

-

Immunohistochemistry: Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).

-

Western Blotting: Analyze protein expression in tumor lysates to investigate the underlying signaling pathways (e.g., NF-κB, STAT1, cyclins).[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by carnosine (and thus studied using this compound) and a general experimental workflow for utilizing this compound.

Caption: Carnosine-induced apoptosis and cell cycle arrest signaling pathway.

Caption: Carnosine's inhibitory effect on VEGF-mediated angiogenesis.

Caption: General experimental workflow using this compound.

Conclusion

This compound (SAN9812) is a critical research tool that enables the scientific community to overcome the challenge of carnosine's rapid degradation by CN1. Its high potency and selectivity make it an ideal agent for stabilizing carnosine levels in both in vitro and in vivo models, particularly those relevant to human physiology. The applications of this compound span across multiple research areas, including neurobiology, oncology, and metabolic diseases. By employing this compound, researchers can more accurately delineate the molecular mechanisms of carnosine and explore its full therapeutic potential. The continued use of this compound in basic and preclinical research is poised to unveil new insights into the protective roles of carnosine and pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Binding Modes of this compound, Homocarnosine, and Ophidine to Human Carnosinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. L-carnosine inhibits neuronal cell apoptosis through signal transducer and activator of transcription 3 signaling pathway after acute focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnosine Protects against Cerebral Ischemic Injury by Inhibiting Matrix-Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-carnosine induces apoptosis/cell cycle arrest via suppression of NF-κB/STAT1 pathway in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Effects of Carnosine—A Dipeptide Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-cancer actions of carnosine and the restoration of normal cellular homeostasis - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 14. Carnosine suppresses human glioma cells under normoxic and hypoxic conditions partly via inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carnosine exerts antitumor activity against bladder cancers in vitro and in vivo via suppression of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.rug.nl [research.rug.nl]

Carnostatine's Role in Carnosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological roles, including pH buffering, antioxidant and anti-inflammatory activities, and metal ion chelation.[1][2][3][4] Its therapeutic potential in a range of conditions associated with oxidative stress and inflammation, such as diabetic complications, neurodegenerative diseases, and cardiovascular disorders, is an area of active investigation.[1][2][5][6] However, the clinical application of carnosine is significantly hampered by its rapid enzymatic hydrolysis in humans, primarily by the enzyme carnosinase 1 (CN1).[1][7][8][9] This guide provides an in-depth technical overview of carnostatine, a potent and selective inhibitor of CN1, and its pivotal role in modulating carnosine metabolism for potential therapeutic benefit.

Carnosine Metabolism and the Role of Carnosinase 1 (CN1)

Carnosine levels in the body are tightly regulated by the balance between its synthesis by carnosine synthetase and its degradation by carnosinases.[1] Humans possess two isoforms of carnosinase: CN1 (also known as serum carnosinase or CNDP1) and CN2 (cytosolic non-specific dipeptidase).[1][10] CN1, a secreted metalloprotease found in high concentrations in serum and cerebrospinal fluid, exhibits high specificity for carnosine and is the primary enzyme responsible for its degradation in the circulation.[1][8][11] This rapid breakdown leads to low bioavailability of orally administered carnosine in humans, a key challenge in its therapeutic development.[1][7][12]

Elevated CN1 activity has been implicated as a susceptibility factor for diabetic nephropathy, a serious complication of diabetes.[3][7][11] Conversely, lower serum CN1 activity is associated with a protective effect against this condition.[3][11] This has established CN1 as a promising therapeutic target for diseases linked to glycoxidative stress.[7][8]

This compound (SAN9812): A Potent and Selective CN1 Inhibitor

This compound, also known as SAN9812, is a small molecule identified as a potent and highly selective inhibitor of human CN1.[7][12][13] Its development represents a significant step towards overcoming the challenge of carnosine's rapid degradation and unlocking its therapeutic potential.

Mechanism of Action

This compound acts as a competitive inhibitor of CN1.[8] Molecular dynamics simulations suggest that its firm binding to the active site of CN1 is attributed to its longer amine chain and an additional hydroxyl group, which perturbs the hydrolytic mechanism of the enzyme.[8][14] This potent and selective inhibition of CN1 prevents the breakdown of carnosine, thereby increasing its circulating levels and enhancing its bioavailability.[7][9][12]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound against CN1.

| Parameter | Value | Enzyme Source | Substrate Concentration | Reference |

| Ki | 11 nM | Human recombinant CN1 | - | [7][13] |

| IC50 | 18 nM | Human recombinant CN1 | 200 µM Carnosine | [13] |

| IC50 | 10 nM | Human recombinant CN1 in PBS | - | [12] |

| IC50 | 54 nM | Human recombinant CN1 in human serum | - | [12] |

Table 1: In Vitro Inhibitory Activity of this compound (SAN9812) against Carnosinase 1 (CN1).

In Vivo Efficacy of this compound

Preclinical studies in transgenic mice overexpressing human CN1 have demonstrated the in vivo efficacy of this compound.

| Animal Model | Administration | Dosage | Effect on CN1 Activity | Effect on Carnosine Levels | Reference |

| Human CN1 transgenic (TG) mice | Subcutaneous | 30 mg/kg | Sustained reduction in circulating CN1 activity | - | [7][12][13] |

| Human CN1 transgenic (TG) mice | Co-administration with carnosine (subcutaneous) | 30 mg/kg this compound | - | Up to 100-fold increase in plasma and kidney | [7][9][12][13] |

Table 2: In Vivo Effects of this compound (SAN9812) Administration.

Signaling Pathways and Experimental Workflows

Carnosine Metabolism and this compound's Point of Intervention

The following diagram illustrates the metabolic pathway of carnosine and the specific point of intervention by this compound.

Caption: Carnosine synthesis and degradation pathway, highlighting CN1 inhibition by this compound.

Experimental Workflow for Assessing this compound's In Vivo Efficacy

This diagram outlines a typical experimental workflow to evaluate the in vivo effects of this compound on carnosine levels.

Caption: Workflow for in vivo evaluation of this compound's effect on carnosine levels.

Experimental Protocols

Carnosinase Activity Assay

Objective: To determine the inhibitory activity of this compound on CN1.

Principle: The enzymatic activity of carnosinase is measured by the rate of hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. The disappearance of the substrate (carnosine) or the appearance of one of the products can be quantified. A common method involves measuring the accumulation of histidine.

Materials:

-

Recombinant human CN1

-

Carnosine (substrate)

-

This compound (inhibitor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human serum (for assays in a biological matrix)

-

HPLC system for quantification of carnosine or histidine

Procedure:

-

Preparation of Reagents: Prepare stock solutions of carnosine and this compound in a suitable buffer (e.g., PBS).

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine recombinant human CN1 with varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

-

Initiate the reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its Km value (e.g., 200 µM) for IC50 determination.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the enzyme.

-

Quantification:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant using a suitable analytical method, such as reversed-phase HPLC, to quantify the concentration of remaining carnosine or the formed histidine.

-

-

Data Analysis:

-

Calculate the percentage of CN1 inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk plot).

-

Therapeutic Implications and Future Directions

The development of this compound as a potent and selective CN1 inhibitor opens up new avenues for therapeutic intervention in diseases characterized by increased oxidative stress and inflammation. By preventing the degradation of carnosine, this compound can effectively elevate the levels of this protective dipeptide in the circulation and in target tissues like the kidney.[7][12]

This approach holds particular promise for the treatment of diabetic nephropathy, where high CN1 activity is a known risk factor.[3][7] By increasing renal carnosine concentrations, this compound may help to mitigate the glycoxidative damage that drives the progression of this disease.[7]

Future research should focus on:

-

Conducting comprehensive preclinical toxicology and pharmacokinetic studies of this compound.

-

Evaluating the efficacy of this compound in a broader range of animal models of diseases where carnosine has shown potential benefits.

-

Initiating clinical trials to assess the safety, tolerability, and efficacy of this compound in human subjects, particularly in patients with diabetic nephropathy.[6][15]

Conclusion

This compound is a groundbreaking CN1 inhibitor with the potential to revolutionize the therapeutic use of carnosine. By effectively blocking the rapid degradation of carnosine, this compound enhances its bioavailability and allows for the systemic delivery of this protective dipeptide. The robust preclinical data supporting its efficacy in elevating carnosine levels in key tissues underscores its potential as a novel therapeutic agent for a variety of conditions linked to oxidative stress and inflammation, most notably diabetic nephropathy. Further development and clinical investigation of this compound are warranted to fully realize its therapeutic promise.

References

- 1. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Identification and characterisation of this compound (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. State of the Art in the Development of Human Serum Carnosinase Inhibitors [mdpi.com]

- 9. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carnosine Did Not Affect Vascular and Metabolic Outcomes in Patients with Prediabetes and Type 2 Diabetes: A 14-Week Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Carnostatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and selective competitive inhibitor of human carnosinase 1 (CN1), the enzyme responsible for the degradation of the dipeptide carnosine.[1][2] In humans, high CN1 activity in the serum leads to the rapid breakdown of orally administered carnosine, limiting its therapeutic potential.[1] this compound has been developed to inhibit this enzymatic degradation, thereby increasing the systemic bioavailability of carnosine.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the experimental methodologies used in its preclinical evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting carnosinase 1. This inhibition protects carnosine from hydrolysis into its constituent amino acids, β-alanine and L-histidine. The resulting increase in circulating carnosine levels allows the dipeptide to reach target tissues, such as the kidney, where it can exert its beneficial effects, including antioxidant and anti-glycation activities.[1]

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Carnostatine (SAN9812)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also identified as SAN9812, is a potent and highly selective inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of carnosine.[1][2][3] In human serum, CN1 activity is high, leading to the rapid breakdown of supplemented carnosine and limiting its therapeutic potential.[2][3] this compound administration is designed to inhibit CN1 activity, thereby increasing the systemic bioavailability of carnosine.[4] This allows for the investigation of the therapeutic effects of elevated carnosine levels in various pathological conditions, particularly those linked to glycoxidative stress such as diabetic nephropathy.[2][5] These protocols are intended for use in preclinical research settings.

Key Experimental Data

The following tables summarize the quantitative data from in vivo studies involving this compound administration.

Table 1: Pharmacokinetic and In Vitro Efficacy of this compound

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 11 nM | Human Recombinant CN1 | [1][2] |

| IC50 | 18 nM | Human Recombinant CN1 (at 200 µM carnosine) | [1] |

Table 2: In Vivo Efficacy of this compound in Human CN1 Transgenic Mice

| Treatment Group | Dosage and Administration | Key Findings | Reference |

| Pharmacokinetic Analysis | 3 mg/kg, single intravenous (i.v.) bolus | Characterized plasma clearance and volume of distribution. | [1] |

| Sustained CN1 Inhibition | 30 mg/kg, once daily subcutaneous (s.c.) injection for 7 days | Led to a sustained reduction in circulating CN1 activity. | [2][5] |

| Carnosine Co-administration | 30 mg/kg this compound (s.c.) with carnosine | Increased plasma and kidney carnosine levels by up to 100-fold compared to untreated CN1-overexpressing mice. | [1][2][3][5] |

Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of Carnosinase 1 (CN1). This inhibition prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. The resulting increase in circulating carnosine allows it to exert its downstream biological effects, which include the modulation of signaling pathways such as the mTOR pathway and the activation of antioxidant responses through Nrf2.[6][7][8]

Caption: this compound inhibits CN1, increasing carnosine levels and modulating downstream pathways.

Experimental Protocols

Protocol 1: Sustained In Vivo Inhibition of Carnosinase 1 (CN1)

This protocol is designed to achieve a sustained reduction in circulating CN1 activity.

-